molecular formula C14H10FIN2OS B187668 N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide CAS No. 6389-30-6

N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide

Cat. No. B187668
CAS RN: 6389-30-6
M. Wt: 400.21 g/mol
InChI Key: IDQNRCBRERABLN-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide, also known as FIBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FIBP is a benzamide derivative that is used as a radioligand for imaging studies in the brain.

Mechanism of Action

N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide binds to the sigma-1 receptor with high affinity and selectivity. The sigma-1 receptor is located in the endoplasmic reticulum and plasma membrane of cells, where it interacts with various proteins and lipids. The exact mechanism of action of N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide is not fully understood, but it is thought to modulate the activity of the sigma-1 receptor, which in turn affects cellular processes.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide has been shown to have specific binding to the sigma-1 receptor in the brain. This binding has been observed in various animal models and in human subjects. N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide has been used to image the sigma-1 receptor in vivo, which has provided insights into the distribution and function of this receptor in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide as a radioligand is its high affinity and selectivity for the sigma-1 receptor. This allows for accurate and specific imaging of this receptor in vivo. However, one limitation of using N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide is its short half-life, which requires frequent administration of the radioligand to maintain imaging resolution.

Future Directions

For N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide research include the development of new radioligands and the study of the sigma-1 receptor in various neurological disorders.

Synthesis Methods

The synthesis of N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide involves the reaction of 2-iodobenzamide with 2-fluoroaniline in the presence of thionyl chloride and potassium carbonate. The resulting compound is then treated with thiourea to form N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide. This synthesis method has been described in detail in a research article by Wang et al. (2015).

Scientific Research Applications

N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide has been used as a radioligand for imaging studies in the brain. Specifically, N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide binds to the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release. The sigma-1 receptor has been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide has potential applications in the diagnosis and treatment of these disorders.

properties

CAS RN

6389-30-6

Product Name

N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide

Molecular Formula

C14H10FIN2OS

Molecular Weight

400.21 g/mol

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide

InChI

InChI=1S/C14H10FIN2OS/c15-10-6-2-4-8-12(10)17-14(20)18-13(19)9-5-1-3-7-11(9)16/h1-8H,(H2,17,18,19,20)

InChI Key

IDQNRCBRERABLN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2F)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2F)I

Origin of Product

United States

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